REACTION_CXSMILES
|
Br[CH:2]1[CH2:10][C:9]2[C:4](=[CH:5][CH:6]=[C:7]([Cl:11])[CH:8]=2)[C:3]1=O.[C:13]([CH2:15][C:16]([NH2:18])=[S:17])#[N:14].C(N(CC)CC)C>C(O)C>[Cl:11][C:7]1[CH:6]=[CH:5][C:4]2[C:3]3[N:18]=[C:16]([CH2:15][C:13]#[N:14])[S:17][C:2]=3[CH2:10][C:9]=2[CH:8]=1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1C(C2=CC=C(C=C2C1)Cl)=O
|
Name
|
|
Quantity
|
450 mg
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=S)N
|
Name
|
|
Quantity
|
0.55 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue is purified by chromatography on silica gel with ethyl acetate/n-heptane 1/1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=2CC3=C(N=C(S3)CC#N)C2C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |